

Introduction: The Convergence of a Privileged Scaffold and a Versatile Reagent

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Compound of Interest

Compound Name: *1,3,5-trimethyl-1H-pyrazole-4-sulfonylhydrazide*

CAS No.: 1006343-89-0

Cat. No.: B2567032

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The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of bioactive compounds and approved pharmaceuticals.[1][2] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, provides a unique electronic and steric environment that is conducive to forming specific interactions with biological targets.[1] Consequently, pyrazole derivatives have found applications as anti-inflammatory, anticancer, antidiabetic, and antimicrobial agents.[3][4]

When the pyrazole core is functionalized with a sulfonylhydrazide group, it combines the desirable properties of the pyrazole with the versatile reactivity of the sulfonylhydrazide moiety. Sulfonylhydrazides have emerged as highly valuable reagents in modern organic synthesis, primarily serving as precursors to the sulfonyl group (R-SO₂-).[5] Under various reaction conditions, the hydrazinyl part of the molecule can be cleaved, allowing the sulfonyl group to be transferred to a wide range of substrates, forming carbon-sulfur, sulfur-nitrogen, and other heteroatom-sulfur bonds.[5] This dual-functionality makes **1,3,5-trimethyl-1H-pyrazole-4-sulfonylhydrazide** a molecule of significant interest for researchers in drug discovery and synthetic methodology development.

This technical guide provides a comprehensive overview of the synthesis of **1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide** and its potential applications in organic synthesis, supported by detailed protocols and mechanistic insights.

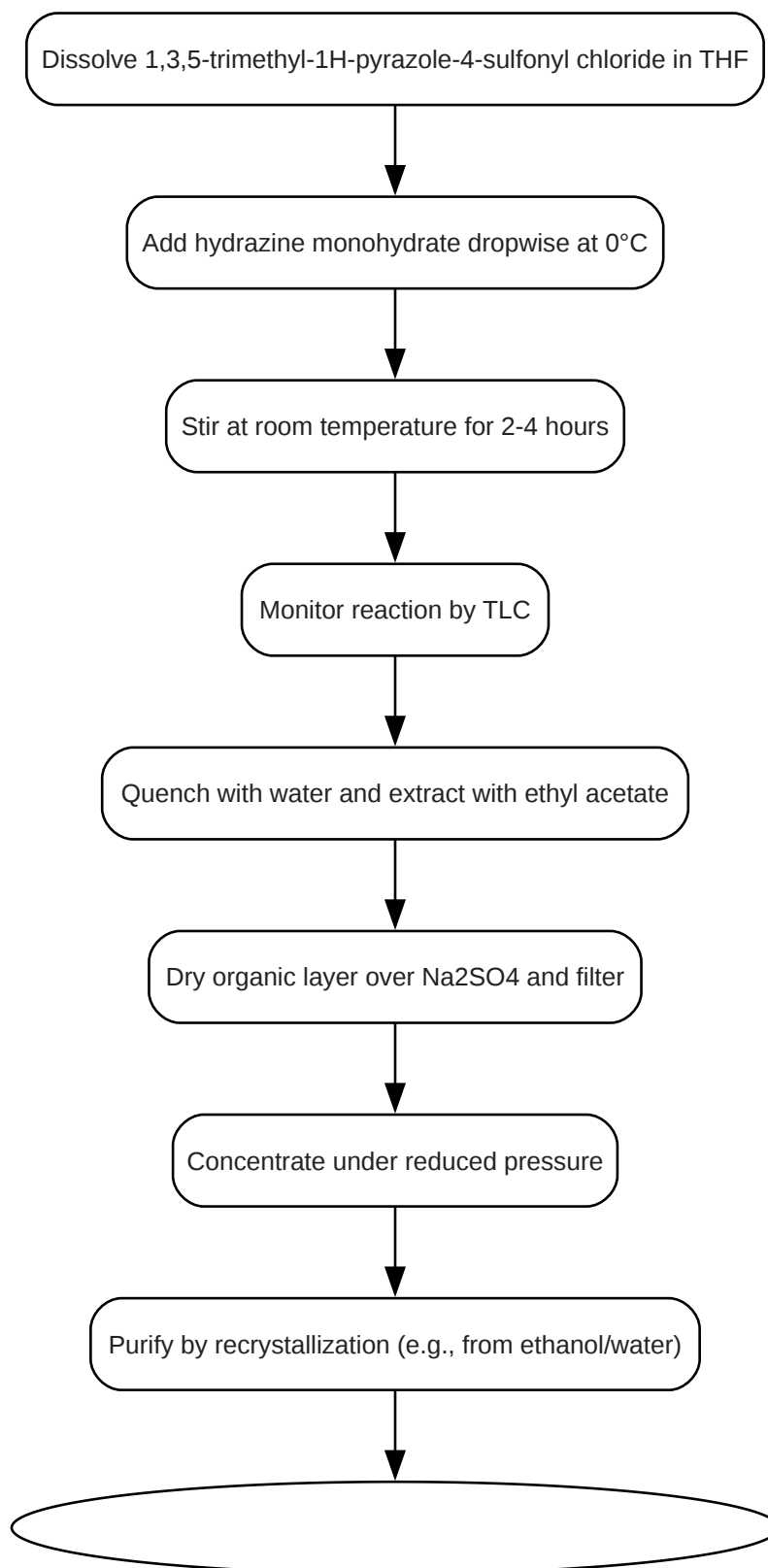
Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide

The most direct and common method for the synthesis of sulfonohydrazides is the reaction of a corresponding sulfonyl chloride with hydrazine.^{[6][7]} This nucleophilic substitution reaction is typically straightforward and high-yielding. The precursor, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, is commercially available (CAS 59340-27-1), making the target molecule readily accessible.^[8]

Experimental Protocol: Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide

This protocol details the synthesis of the title compound from its sulfonyl chloride precursor.

Workflow for Synthesis



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Caption: Workflow for the synthesis of **1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide**.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight (g/mol) | Quantity (molar eq.) |
|---|------------|--------------------------|----------------------|
| 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride | 59340-27-1 | 208.67 | 1.0 |
| Hydrazine monohydrate (~64% hydrazine) | 7803-57-8 | 50.06 | 2.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | - |
| Ethyl acetate | 141-78-6 | 88.11 | - |
| Saturated aqueous sodium bicarbonate solution | - | - | - |
| Brine | - | - | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | - |

Step-by-Step Procedure

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq.). Dissolve the sulfonyl chloride in anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration).
- **Addition of Hydrazine:** Cool the solution to 0°C using an ice bath. To this stirred solution, add hydrazine monohydrate (2.0 eq.) dropwise via a syringe. Causality Note: The reaction is exothermic, and dropwise addition at 0°C helps to control the reaction temperature and minimize potential side reactions. A slight excess of hydrazine ensures complete consumption of the sulfonyl chloride.

- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
- **Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is fully consumed.
- **Work-up:** Once the reaction is complete, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).
- **Washing:** Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and then with brine. Causality Note: The bicarbonate wash neutralizes any excess acid, and the brine wash helps to remove water from the organic layer.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure **1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide** as a white solid.

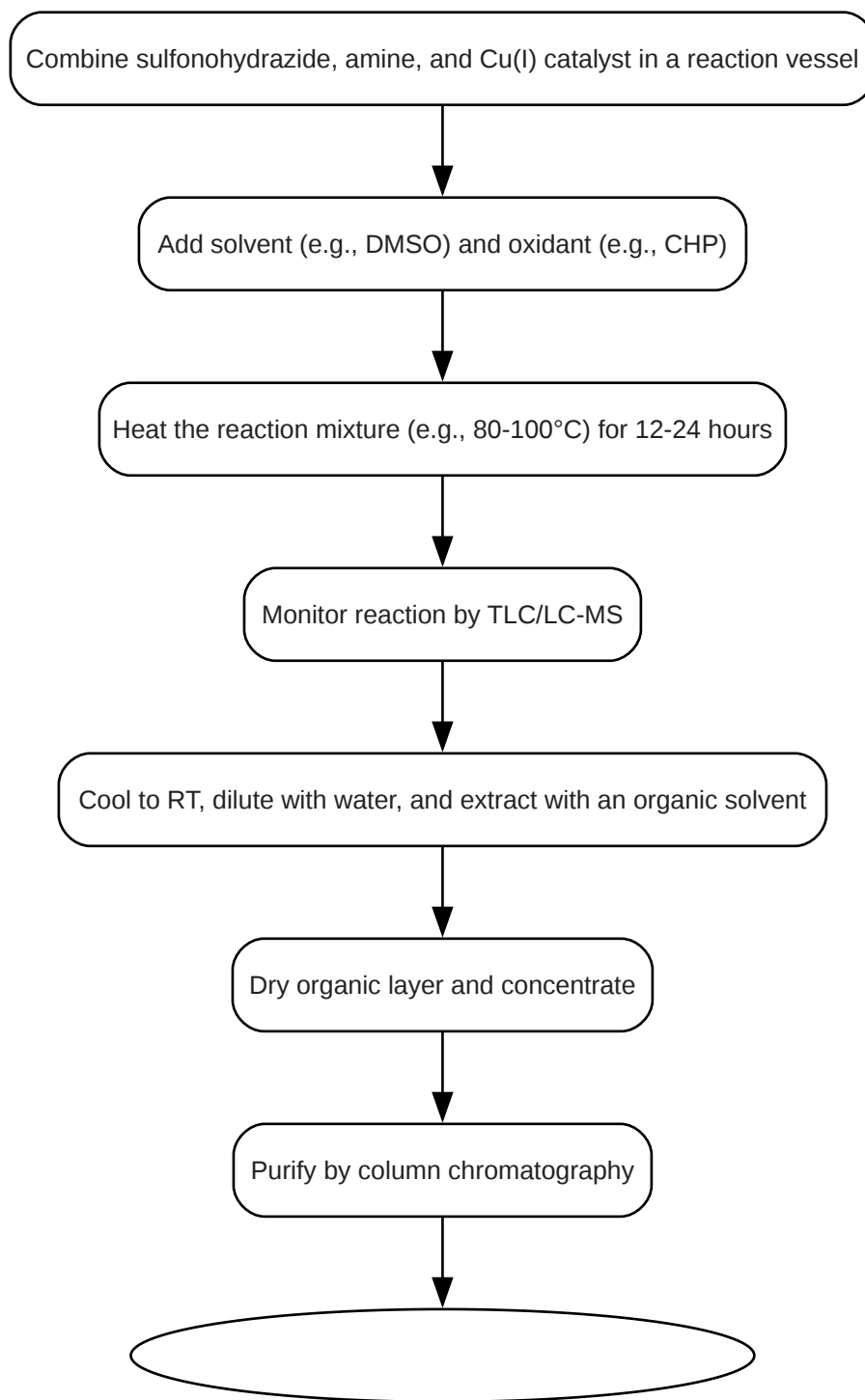
Application in Organic Synthesis: A Source for Sulfonamides

A significant application of sulfonyl hydrazides is their use as sulfonylating agents, particularly in the synthesis of sulfonamides, which are crucial pharmacophores.[5][9] One modern and efficient method to achieve this is through a copper-catalyzed cross-coupling reaction.[2] This approach often proceeds via a radical mechanism, offering a distinct pathway compared to traditional nucleophilic substitution on sulfonyl chlorides.[2]

Representative Protocol: Copper-Catalyzed Synthesis of N-(1H-indazol-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

This protocol provides a method for the synthesis of a novel pyrazole-indazole hybrid sulfonamide, demonstrating the utility of the title compound as a sulfonyl source.

Workflow for Sulfonamide Synthesis



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Caption: Workflow for the copper-catalyzed synthesis of N-substituted sulfonamides.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight (g/mol) | Quantity (molar eq.) |
|--|------------|--------------------------|----------------------|
| 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide | - | - | 1.2 |
| 1H-Indazol-3-amine | 20257-41-2 | 133.15 | 1.0 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.1 (10 mol%) |
| Cumene hydroperoxide (CHP), ~80% in cumene | 80-15-9 | 152.19 | 2.0 |
| Dimethyl sulfoxide (DMSO), anhydrous | 67-68-5 | 78.13 | - |

Step-by-Step Procedure

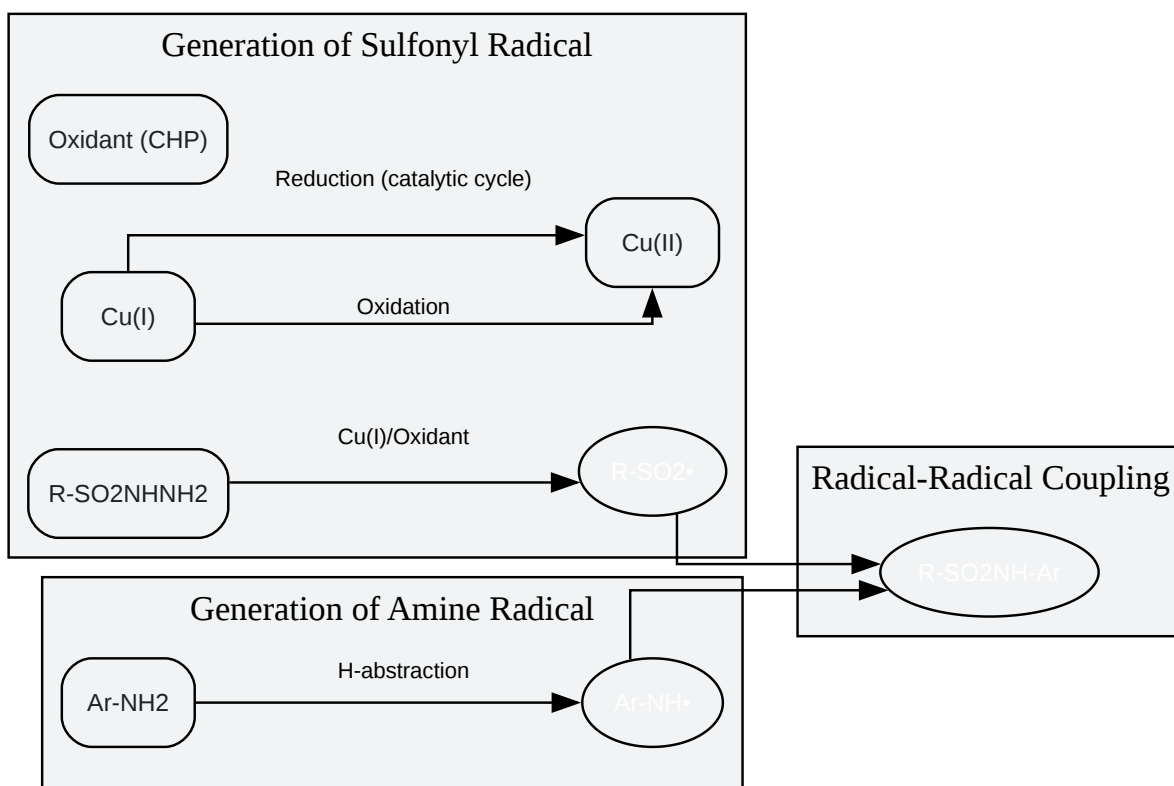
- **Reaction Setup:** To a flame-dried Schlenk tube, add 1H-indazol-3-amine (1.0 eq.), **1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide** (1.2 eq.), and Copper(I) Iodide (0.1 eq.).
- **Addition of Solvent and Oxidant:** Evacuate and backfill the tube with an inert gas. Add anhydrous DMSO via syringe, followed by the addition of cumene hydroperoxide (CHP) (2.0 eq.). **Causality Note:** CHP acts as an oxidant to initiate the radical process. Anhydrous conditions are important to prevent unwanted side reactions.
- **Reaction:** Seal the tube and place it in a preheated oil bath at 100°C. Stir the reaction mixture for 12-24 hours.
- **Monitoring:** Monitor the reaction for the consumption of the starting amine using TLC or LC-MS.
- **Work-up:** After completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

- **Washing and Drying:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(1H-indazol-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide.

Mechanistic Insights: The Radical Pathway

The copper-catalyzed sulfonamide synthesis is proposed to proceed through a radical-radical cross-coupling mechanism.^[2]

Proposed Reaction Mechanism



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